molecular formula C17H15N5O3 B11024478 N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-pyridin-3-ylglycinamide

N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-pyridin-3-ylglycinamide

Cat. No.: B11024478
M. Wt: 337.33 g/mol
InChI Key: BHTWSDFSRHNPMC-UHFFFAOYSA-N
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Description

N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-pyridin-3-ylglycinamide is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-pyridin-3-ylglycinamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Acetylation: The quinazolinone core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling with Pyridin-3-ylglycinamide: The acetylated quinazolinone is coupled with pyridin-3-ylglycinamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazolinone N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group of the quinazolinone, potentially forming hydroxyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a catalyst.

Major Products

    Oxidation: Quinazolinone N-oxides.

    Reduction: Hydroxyl derivatives of quinazolinone.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N2-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-pyridin-3-ylglycinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, this compound has shown potential in various assays for its antimicrobial and anti-inflammatory properties. It can be used to study the inhibition of specific enzymes or pathways involved in these biological processes.

Medicine

In medicine, the compound is being investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of inflammatory diseases and infections.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as antimicrobial coatings or anti-inflammatory agents in consumer products.

Mechanism of Action

The mechanism of action of N2-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-pyridin-3-ylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit enzymes like cyclooxygenase (COX), which are involved in the inflammatory response. The pyridine moiety can enhance the binding affinity and specificity of the compound to its target.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(3H)-one: A simpler analog with similar biological activities.

    N-(4-oxoquinazolin-3(4H)-yl)acetamide: Lacks the pyridine moiety but retains the quinazolinone core.

    N-pyridin-3-ylglycinamide: Contains the pyridine moiety but lacks the quinazolinone core.

Uniqueness

N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-pyridin-3-ylglycinamide is unique due to the combination of the quinazolinone core and the pyridine moiety. This dual functionality allows for enhanced biological activity and specificity, making it a valuable compound in both research and potential therapeutic applications.

Properties

Molecular Formula

C17H15N5O3

Molecular Weight

337.33 g/mol

IUPAC Name

2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]-N-pyridin-3-ylacetamide

InChI

InChI=1S/C17H15N5O3/c23-15(21-12-4-3-7-18-8-12)9-19-16(24)10-22-11-20-14-6-2-1-5-13(14)17(22)25/h1-8,11H,9-10H2,(H,19,24)(H,21,23)

InChI Key

BHTWSDFSRHNPMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC(=O)NC3=CN=CC=C3

Origin of Product

United States

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